6-Chloro-2-isopropylimidazo[1,2-b]pyridazine
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Overview
Description
6-Chloro-2-isopropylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-isopropylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-6-chloropyridazine with isopropylamine in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-isopropylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex structures
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-b]pyridazine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
6-Chloro-2-isopropylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound is used in the development of agrochemicals and other industrial products .
Mechanism of Action
The mechanism of action of 6-Chloro-2-isopropylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloroimidazo[1,2-b]pyridazine
- 2-Ethyl-6-chloroimidazo[1,2-a]pyridine
- 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
Uniqueness
6-Chloro-2-isopropylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the 2-position and chlorine at the 6-position make it a valuable scaffold for further functionalization and application in various fields .
Properties
Molecular Formula |
C9H10ClN3 |
---|---|
Molecular Weight |
195.65 g/mol |
IUPAC Name |
6-chloro-2-propan-2-ylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C9H10ClN3/c1-6(2)7-5-13-9(11-7)4-3-8(10)12-13/h3-6H,1-2H3 |
InChI Key |
UFDNBSNTXWIELZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN2C(=N1)C=CC(=N2)Cl |
Origin of Product |
United States |
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